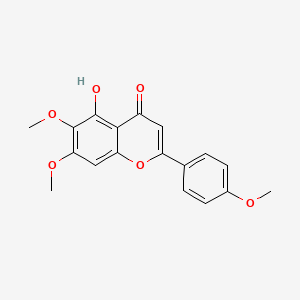

Salvigenin

Descripción general

Descripción

La salvigenina es una flavona natural, específicamente una flavona trimetoxilada, que se encuentra en diversas plantas como Achillea wilhelmsii y Scutellariae Barbatae Herba . Es conocida por sus diversas actividades biológicas, incluyendo propiedades antiinflamatorias, antioxidantes y anticancerígenas .

Aplicaciones Científicas De Investigación

Salvigenin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.

Biology: Investigated for its role in modulating biological pathways and cellular functions.

Medicine: Explored for its potential therapeutic effects in treating cancer, metabolic syndrome, and other diseases

Industry: Utilized in the development of natural health products and supplements.

Mecanismo De Acción

La salvigenin ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad anticancerígena: La salvigenina inhibe la vía PI3K/AKT/GSK-3β, lo que lleva a una reducción de la proliferación, migración e invasión celular en las células cancerosas.

Actividad antioxidante: Mejora la funcionalidad mitocondrial y reduce el estrés oxidativo al modular la actividad de la cadena de transporte de electrones.

Actividad antiinflamatoria: La salvigenina suprime las citocinas y mediadores inflamatorios, reduciendo así la inflamación.

Análisis Bioquímico

Biochemical Properties

Salvigenin has been shown to interact with various enzymes and proteins, particularly those involved in the PI3K/AKT/GSK-3β pathway . It dampens the phosphorylated levels of PI3K, AKT, and GSK-3β .

Cellular Effects

This compound has a significant impact on hepatocellular carcinoma (HCC) cells . It dampens HCC cell proliferation, migration, and invasion . It also weakens glycolysis by abating glucose uptake and lactate generation, and suppresses the profiles of glycolytic enzymes .

Molecular Mechanism

This compound exerts its effects at the molecular level by repressing the phosphorylated levels of PI3K, AKT, and GSK-3β . This leads to the dampening of the PI3K/AKT/GSK-3β pathway, which in turn impedes the aerobic glycolysis and chemoresistance of HCC cells .

Temporal Effects in Laboratory Settings

The effects of this compound on HCC cells have been observed over time in laboratory settings . It has been shown to hamper the growth and promote apoptosis of HCC cells in nude mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to have a concentration-dependent effect on HCC cells .

Metabolic Pathways

This compound is involved in the PI3K/AKT/GSK-3β metabolic pathway . It interacts with these enzymes and cofactors, leading to changes in metabolic flux and metabolite levels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La salvigenina se puede sintetizar mediante la metilación de la apigenina, un flavonoide común. El proceso implica el uso de agentes metilantes como el sulfato de dimetilo o el yoduro de metilo en presencia de una base como el carbonato de potasio . La reacción generalmente ocurre bajo condiciones de reflujo en un solvente orgánico como la acetona o la dimetilformamida .

Métodos de producción industrial: La producción industrial de salvigenina a menudo implica la extracción de fuentes vegetales. El material vegetal se somete a extracción con solventes utilizando solventes como el metanol o el etanol . El extracto se purifica posteriormente utilizando técnicas cromatográficas como la cromatografía en columna o la cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

Tipos de reacciones: La salvigenina experimenta varias reacciones químicas, incluyendo:

Oxidación: La salvigenina se puede oxidar para formar quinonas y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la salvigenina en dihidroflavonas.

Sustitución: La salvigenina puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos metoxi.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Los nucleófilos como los iones hidróxido o las aminas se pueden utilizar en condiciones básicas.

Principales productos formados:

Oxidación: Quinonas y otros derivados de flavonoides oxidados.

Reducción: Dihidroflavonas.

Sustitución: Flavonas sustituidas con grupos metoxi modificados.

4. Aplicaciones en investigación científica

La salvigenina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la química y las reacciones de los flavonoides.

Biología: Se investiga su papel en la modulación de las vías biológicas y las funciones celulares.

Medicina: Se exploran sus posibles efectos terapéuticos en el tratamiento del cáncer, el síndrome metabólico y otras enfermedades

Industria: Se utiliza en el desarrollo de productos de salud natural y suplementos.

Comparación Con Compuestos Similares

La salvigenina se compara con otras flavonas similares como:

Compuestos similares:

- Apigenina

- Luteolina

- Cirsimaritina

- Eupatorina

- Gardenina B

La estructura trimetoxilada única de la salvigenina contribuye a sus distintas actividades biológicas y posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)18(23-3)17(16)20/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDYOIZVELGOLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172629 | |

| Record name | Salvigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19103-54-9 | |

| Record name | Salvigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19103-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salvigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019103549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salvigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V522YCM28A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Salvigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0128577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

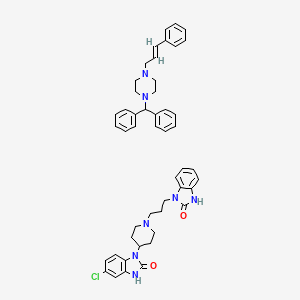

Feasible Synthetic Routes

ANone: Salvigenin has been shown to interact with several targets, including:

- GABAA receptors: this compound demonstrates a biphasic modulation of GABAA receptors. At low GABA concentrations, it acts as a positive allosteric modulator, while at high GABA concentrations, it acts as a negative allosteric modulator. [] This suggests potential for cognitive enhancement while offering protection from convulsant activity.

- NLRP3 inflammasome: this compound inhibits the activation of the NLRP3 inflammasome, which plays a key role in the maturation and release of the pro-inflammatory cytokine IL-1β. [] This suggests potential anti-inflammatory effects.

- Mitochondria: this compound can stimulate mitochondrial functionality, as demonstrated by increased mitochondrial respiration. []

- Monoamine oxidases (MAOs): this compound acts as a selective and reversible inhibitor of hMAO-A, suggesting potential for treating depression and anxiety. []

A:

- Spectroscopic Data: this compound's structure has been elucidated using various spectroscopic techniques, including UV, IR, 1H NMR, 13C NMR, and MS. [, , , , , ] These techniques provide detailed information about the compound's functional groups, connectivity, and stereochemistry.

ANone: Limited information is available regarding the material compatibility and stability of this compound under various conditions. Further research is needed to fully understand its performance and applications in different environments.

ANone: Based on the provided research, this compound has not been reported to possess significant catalytic properties. Its applications primarily revolve around its biological activities, including anti-inflammatory, analgesic, and potential anti-cancer effects.

ANone: Yes, computational studies have been performed on this compound. For example:

- Molecular docking: This technique was used to study the interaction of this compound with human monoamine oxidase isoforms (hMAO-A and hMAO-B). [] These studies help to understand the binding affinities and potential inhibitory mechanisms of this compound on these enzymes.

- Semi-imperical PM3 calculations: This method was used to evaluate the complexation of this compound with metal ions (Fe(III), Cu(II) and Zn(II)). [] The calculations provided insights into the stoichiometry and stability of these complexes.

ANone: While specific SAR studies focusing solely on this compound modifications are limited in the provided research, some insights can be derived:

- Methoxylation pattern: The presence and position of methoxy groups on the flavone skeleton influence the biological activity. For instance, the trimethoxylated pattern of this compound contributes to its ability to lower lipid levels and stimulate mitochondrial functionality. []

- Hydroxyl groups: The presence of hydroxyl groups, especially at specific positions, also contributes to activity. For example, the hydroxyl group at position 5 of this compound is important for its metal-chelating properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.